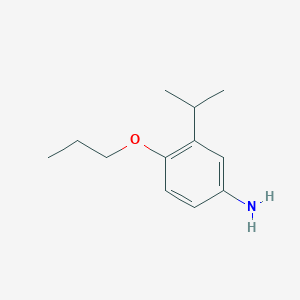

3-(Propan-2-yl)-4-propoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-4-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h5-6,8-9H,4,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAMYDLTYVTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propan 2 Yl 4 Propoxyaniline

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. youtube.com For 3-(propan-2-yl)-4-propoxyaniline, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the aniline (B41778) and ether functionalities, as well as the carbon-carbon bond of the isopropyl group.

A logical retrosynthetic approach would involve disconnecting the amino group, leading back to a nitrobenzene (B124822) precursor. This is a common strategy as the nitro group can be readily reduced to an amine in the final step. youtube.comyoutube.com Further disconnection of the propoxy group via an ether linkage points to a phenolic intermediate. Finally, the isopropyl group can be traced back to a simpler aromatic starting material.

This analysis suggests that a key intermediate for the synthesis is 3-isopropyl-4-nitrophenol. From this intermediate, the propoxy group can be introduced via etherification, followed by reduction of the nitro group to yield the target aniline. Alternatively, the precursor could be a suitably substituted benzene (B151609) ring that allows for the sequential introduction of the functional groups.

Direct Synthetic Routes to the Aniline Core with Targeted Substituents

Directly assembling the substituted aniline core is an alternative to stepwise functionalization. These methods aim to introduce the isopropyl and propoxy groups onto an aniline or a precursor that can be readily converted to an aniline.

Nitration and Subsequent Reduction Strategies to the Aniline Moiety

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of a substituted benzene, followed by the reduction of the resulting nitro group. numberanalytics.comorganic-chemistry.org

In the context of synthesizing this compound, a plausible route starts with a precursor such as 1-isopropyl-2-propoxybenzene. Nitration of this starting material would introduce a nitro group onto the ring. The directing effects of the isopropyl (ortho-, para-directing) and propoxy (ortho-, para-directing) groups would need to be carefully considered to achieve the desired 4-nitro isomer. The steric hindrance from the isopropyl group often favors para substitution. sciepub.comyoutube.com

Once the nitro group is in place, it can be reduced to the corresponding amine using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride. prepchem.comwikipedia.orgcommonorganicchemistry.com

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd/C | Room temperature and pressure | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Room temperature and pressure | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Refluxing acetic acid | A mild and selective method. prepchem.comcommonorganicchemistry.com |

| SnCl₂ | Acidic solution | A classic method for nitro group reduction. |

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

Amination of Halogenated Aromatic Precursors

Another direct approach involves the amination of a halogenated precursor, such as 1-halo-3-isopropyl-4-propoxybenzene. This can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to form the carbon-nitrogen bond. This method is highly versatile and tolerates a wide range of functional groups.

Ortho-Alkylation and Alkoxylation Strategies for Aromatic Functionalization

Introducing substituents at specific positions on an aromatic ring is a key challenge in organic synthesis. For this compound, strategies for ortho-alkylation and alkoxylation are crucial.

A potential strategy could involve the ortho-alkylation of a substituted phenol (B47542) or aniline. For example, the Friedel-Crafts alkylation of 4-propoxyaniline (B1293681) with an isopropylating agent could potentially introduce the isopropyl group at the desired position, though controlling regioselectivity can be challenging. A patent describes the preparation of 3-methyl-4-isopropylaniline from m-toluidine (B57737) using an isopropylation agent in the presence of sulfuric acid. google.com

Stepwise Functionalization Approaches

Stepwise functionalization offers a more controlled approach to the synthesis, where each functional group is introduced in a separate step.

Introduction of the Propoxy Group via Etherification Reactions

The Williamson ether synthesis is a widely used and reliable method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the synthesis of this compound, this method can be used to introduce the propoxy group.

A suitable precursor for this step would be 3-isopropyl-4-nitrophenol. This phenol can be deprotonated with a base, such as sodium hydride, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile and reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the desired 1-isopropyl-2-propoxy-4-nitrobenzene. libretexts.orglibretexts.orgyoutube.com

The choice of solvent is important, with polar aprotic solvents like DMF or DMSO often being used to facilitate the reaction. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Product |

| 3-Isopropyl-4-nitrophenol | 1-Bromopropane | Sodium Hydride | 1-Isopropyl-2-propoxy-4-nitrobenzene |

| 3-Isopropyl-4-nitrophenol | 1-Iodopropane | Potassium Carbonate | 1-Isopropyl-2-propoxy-4-nitrobenzene |

Table 2: Example of Williamson Ether Synthesis for the Propoxy Group Introduction

Following the successful etherification, the final step would be the reduction of the nitro group to the aniline, as described in section 2.2.1.

Introduction of the Propan-2-yl Group via Aromatic Substitution or Coupling

The strategic placement of the propan-2-yl (isopropyl) group at the meta-position to the eventual amino group and ortho to the propoxy group is a crucial step in the synthesis of this compound. This can be accomplished primarily through two powerful synthetic strategies: Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution, or through modern cross-coupling reactions.

Friedel-Crafts Alkylation:

This long-established method involves the reaction of an appropriate aromatic precursor, such as 4-propoxyaniline or a protected derivative, with an isopropylating agent like 2-chloropropane (B107684) or isopropanol. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The electrophile, an isopropyl carbocation or a polarized complex, is generated in situ and then attacks the electron-rich aromatic ring.

Cross-Coupling Reactions:

More contemporary and often more selective methods involve transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed by reacting a boronic acid or ester derivative of the aromatic core with an isopropyl halide in the presence of a palladium catalyst and a suitable base. Alternatively, a Negishi coupling could utilize an organozinc reagent.

These methods offer greater control over the regioselectivity of the alkylation, minimizing the formation of unwanted isomers. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Optimization of Reaction Parameters and Conditions

To maximize the efficiency and yield of the synthesis of this compound, meticulous optimization of the reaction parameters is essential. This involves a systematic investigation of catalysts, ligands, solvents, temperature, pressure, and stoichiometry.

In the context of cross-coupling reactions for the synthesis of this compound, the choice of catalyst and ligand is paramount. Palladium-based catalysts are frequently the catalysts of choice for Suzuki, Negishi, and other similar coupling reactions.

The selection of the appropriate ligand is critical as it influences the stability, activity, and selectivity of the catalyst. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically hindered and electron-rich biarylphosphines like SPhos or XPhos, are commonly screened. The electronic and steric properties of the ligand can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Below is a hypothetical data table illustrating the effect of different catalyst-ligand systems on the yield of a Suzuki coupling reaction to form a precursor to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 85 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 90 | 78 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 92 |

This table is for illustrative purposes and represents typical trends in catalyst and ligand screening.

The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and even the course of the reaction. nih.gov In Friedel-Crafts alkylation, non-polar solvents are generally preferred. For cross-coupling reactions, a mixture of an organic solvent and an aqueous base solution is often used.

The choice of organic solvent in a Suzuki coupling, for example, can affect the solubility of the reactants and the catalyst complex. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The polarity of the solvent can influence the rate of the reaction, with more polar solvents sometimes accelerating the process. The use of greener solvents is also a key consideration in modern synthetic chemistry. nih.gov

A hypothetical screening of solvents for a Suzuki coupling reaction is presented below:

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene | K₂CO₃ | 110 | 12 | 75 |

| Dioxane | K₃PO₄ | 100 | 8 | 88 |

| THF | Cs₂CO₃ | 66 | 16 | 72 |

| 2-MeTHF | K₃PO₄ | 100 | 8 | 91 |

This table is for illustrative purposes and represents plausible outcomes of solvent screening.

Fine-tuning the temperature, pressure, and stoichiometry of the reactants is crucial for maximizing the yield and minimizing side products.

Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or catalysts and the formation of undesirable byproducts. ejcmpr.com Therefore, an optimal temperature must be determined experimentally for each specific reaction. For many cross-coupling reactions, temperatures in the range of 80-120°C are common.

Pressure: For reactions involving gaseous reactants or byproducts, pressure can be a significant parameter. In the context of the synthesis of this compound, most of the key steps are typically carried out at atmospheric pressure.

Stoichiometry: The molar ratio of the reactants can have a profound impact on the outcome of the reaction. For instance, in a Suzuki coupling, a slight excess of the boronic acid reagent is often used to ensure complete consumption of the more valuable aryl halide. The amount of base used is also critical, as it is required for the transmetalation step. Optimization of the stoichiometry involves running a series of experiments with varying ratios of reactants to find the ideal balance that maximizes the yield of the desired product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance the sustainability of chemical processes. researchgate.netmdpi.com

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. Reactions like addition and rearrangement reactions have a 100% atom economy in theory. In contrast, substitution and elimination reactions generate byproducts, leading to a lower atom economy.

For the synthesis of this compound, a retrosynthetic analysis can help in choosing a pathway with a higher atom economy. For example, a direct C-H activation and alkylation would, in principle, have a very high atom economy compared to a multi-step synthesis involving protecting groups and stoichiometric reagents.

E-Factor (Environmental Factor): The E-factor is another important green chemistry metric that quantifies the amount of waste generated per unit of product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a more environmentally friendly process. The E-factor takes into account all waste generated, including solvent losses, catalyst residues, and byproducts. By optimizing reaction conditions, using catalytic rather than stoichiometric reagents, and recycling solvents, the E-factor for the synthesis of this compound can be significantly reduced.

Applying these principles would involve, for instance, favoring a catalytic cross-coupling reaction over a classical Friedel-Crafts alkylation that uses stoichiometric amounts of a Lewis acid catalyst, which is often difficult to recover and generates significant waste.

Utilization of Sustainable Reagents and Solvents

The principles of green chemistry advocate for the use of non-toxic, renewable, and biodegradable solvents and reagents to reduce the environmental footprint of chemical processes. In the context of synthesizing this compound, several sustainable options can be considered for the key reaction steps.

O-Propylation of 4-Aminophenol (B1666318):

The initial step in the proposed synthesis is the O-propylation of 4-aminophenol to yield 4-propoxyaniline. Traditional methods for such etherifications often rely on volatile and hazardous organic solvents. Sustainable alternatives focus on the use of greener solvent systems and catalytic methods.

One promising approach involves the use of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants present in different phases (e.g., a solid and a liquid phase) by employing a phase-transfer agent, typically a quaternary ammonium (B1175870) salt. This can enable the use of more environmentally friendly solvents and milder reaction conditions. For instance, the O-alkylation of phenols has been successfully carried out using potassium carbonate as a base in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a less hazardous solvent.

Another green approach is the utilization of microwave irradiation . Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in various organic transformations, including the synthesis of 4-alkoxyquinazolines from the corresponding anilines. mdpi.com This technology can often be employed with reduced solvent volumes or even under solvent-free conditions, further enhancing its green credentials.

The following table summarizes hypothetical sustainable conditions for the O-propylation of 4-aminophenol based on established green methodologies for similar substrates.

| Reagent/Catalyst System | Solvent | Conditions | Yield (%) | Reference Analogy |

| 1-Bromopropane, K₂CO₃, TBAB | Toluene | 80 °C, 6 h | >90 | PTC of phenols |

| 1-Propyl tosylate, Cs₂CO₃ | Acetonitrile | Microwave, 100 °C, 15 min | >95 | Microwave-assisted synthesis |

Ortho-C-Isopropylation of 4-Propoxyaniline:

The second key step is the regioselective isopropylation of 4-propoxyaniline at the 3-position. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, conventional Friedel-Crafts reactions often employ stoichiometric amounts of strong Lewis acids like aluminum chloride, which generate significant waste.

Sustainable alternatives to conventional Friedel-Crafts reactions are actively being researched. The use of ionic liquids (ILs) as both solvents and catalysts has emerged as a promising green approach. chemicalbook.comrsc.org Ionic liquids are salts with low melting points that can offer high catalytic activity and can often be recycled. For the isopropylation of anilines, an ionic liquid system composed of a Lewis acid and a quaternary ammonium salt could facilitate the reaction with an olefin like propene or an alkyl halide like 2-bromopropane (B125204) under milder and more controlled conditions compared to traditional methods.

Deep eutectic solvents (DESs) represent another class of green solvents that share some of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. acs.orgresearchgate.net A DES formed from choline (B1196258) chloride and a metal halide, for example, could serve as a recyclable medium and catalyst for the Friedel-Crafts alkylation of 4-propoxyaniline.

The table below outlines potential sustainable conditions for the ortho-C-isopropylation of 4-propoxyaniline, drawing parallels from green Friedel-Crafts reactions of analogous compounds.

| Reagent/Catalyst System | Solvent/Medium | Conditions | Selectivity (ortho:para) | Yield (%) | Reference Analogy |

| 2-Bromopropane, [BMIM]Cl·AlCl₃ | Ionic Liquid | 60 °C, 4 h | High ortho selectivity | >85 | Friedel-Crafts in ILs |

| Propene, CholineCl·2ZnCl₂ | Deep Eutectic Solvent | 80 °C, 8 h | Predominantly ortho | >80 | Friedel-Crafts in DESs |

It is important to note that the amino group in aniline can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst. This can be circumvented by protecting the amino group as an amide before the alkylation step and subsequently deprotecting it. However, this adds extra steps to the synthesis. A more atom-economical approach would be to develop a catalytic system that is tolerant to the amino group, a significant challenge in synthetic chemistry.

Reactivity Profiles and Mechanistic Investigations of 3 Propan 2 Yl 4 Propoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring of 3-(Propan-2-yl)-4-propoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino, propoxy, and isopropyl groups. The amino and propoxy groups are powerful ortho-, para-directing activators, while the isopropyl group is a weaker ortho-, para-directing activator. The regiochemical outcome of EAS reactions is determined by the synergistic and competing directing effects of these groups, as well as steric hindrance.

Halogenation Studies and Regioselectivity

The halogenation of this compound is expected to proceed rapidly due to the highly activated nature of the aromatic ring. The primary directing influence comes from the amino and propoxy groups, which strongly favor substitution at the positions ortho and para to them.

Given the substitution pattern, the positions open for halogenation are C2, C5, and C6. The C2 position is ortho to the propoxy group and meta to the isopropyl and amino groups. The C5 position is ortho to the amino group and meta to the propoxy and isopropyl groups. The C6 position is ortho to the propoxy group and para to the amino group.

Considering the powerful directing effect of the amino group, substitution is most likely to occur at the positions ortho and para to it. The para position (C6) is already substituted with a propoxy group. Therefore, the primary sites for halogenation are the ortho positions to the amino group, which are C2 and C6. However, the C2 position is sterically hindered by the adjacent isopropyl group. The C5 position is ortho to the amino group and less sterically hindered than the C2 position. The C6 position is ortho to the propoxy group and para to the amino group, making it electronically very favorable. However, it is flanked by the propoxy and a hydrogen atom.

Therefore, the major monohalogenated product is predicted to be 5-halo-3-(propan-2-yl)-4-propoxyaniline . Polysubstitution is also highly probable under forcing conditions, leading to the formation of di- and tri-halogenated products.

Table 1: Predicted Regioselectivity in the Monohalogenation of this compound

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| C2 | Ortho to propoxy, meta to amino and isopropyl | High (adjacent to isopropyl) | Minor product |

| C5 | Ortho to amino, meta to propoxy and isopropyl | Moderate | Major product |

| C6 | Ortho to propoxy, para to amino | Low | Possible minor product |

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.commt.com The nitration of anilines is often complicated by the oxidation of the amino group by the strong oxidizing acids used (a mixture of nitric acid and sulfuric acid). organic-chemistry.org To circumvent this, the amino group is typically protected by acylation before nitration.

Assuming the amino group is protected (e.g., as an acetanilide), the directing effects of the acetylamino, propoxy, and isopropyl groups will determine the regioselectivity. The acetylamino group is a moderately activating ortho-, para-director. The propoxy and isopropyl groups remain activating ortho-, para-directors. The directing effects will again favor substitution at the C5 position.

Sulfonation of anilines can be achieved using fuming sulfuric acid. youtube.commt.com Similar to nitration, the amino group is usually protected. The regioselectivity is expected to follow the same pattern as nitration, with the sulfonic acid group being introduced primarily at the C5 position. It is noteworthy that sulfonation can be a reversible process. masterorganicchemistry.com

A study on the nitration of other isopropyl-substituted aromatic compounds, such as 4-isopropylanisole, has shown that nitrodeisopropylation (replacement of the isopropyl group by a nitro group) can occur. nih.gov This suggests that under certain conditions, the formation of byproducts resulting from the loss of the isopropyl group could be possible.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are important for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.com However, these reactions are generally not effective on anilines because the amino group, being a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com This complexation deactivates the ring towards electrophilic attack.

To perform a Friedel-Crafts reaction on an aniline, the amino group must be protected, typically by converting it into an amide. The resulting N-acyl group is still an ortho-, para-director, but it is less activating than the amino group.

Friedel-Crafts Acylation:

With a protected amino group, Friedel-Crafts acylation is expected to proceed with the acyl group being introduced at the C5 position, which is the least sterically hindered and electronically activated position. beilstein-journals.org The reaction involves an acylium ion as the electrophile, generated from an acyl halide or anhydride (B1165640) and a Lewis acid. masterorganicchemistry.com

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation with a protected aniline is also possible. However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements. masterorganicchemistry.com The regioselectivity would again favor the C5 position.

Nucleophilic Reactions at the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a nucleophile. It can react with various electrophiles at the nitrogen atom.

Acylation and Sulfonylation of the Amine Group

Acylation:

The aniline nitrogen readily undergoes acylation with acyl halides, anhydrides, or esters to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The reactivity of the acylation agent follows the general order: acyl halide > anhydride > ester. The electronic and steric environment around the amino group can influence the rate of acylation. The electron-donating groups on the ring (propoxy and isopropyl) increase the nucleophilicity of the nitrogen, favoring acylation.

Sulfonylation:

Similarly, the amine group can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base to yield sulfonamides. chadsprep.com This reaction is analogous to acylation.

Table 2: Common Reagents for Acylation and Sulfonylation of this compound

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-(3-(propan-2-yl)-4-propoxyphenyl)acetamide |

| Benzoylation | Benzoyl chloride | N-(3-(propan-2-yl)-4-propoxyphenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-(propan-2-yl)-4-propoxyphenyl)-4-methylbenzenesulfonamide |

Alkylation and Arylation of the Amine Nitrogen

Alkylation:

The direct alkylation of the aniline nitrogen with alkyl halides is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. chadsprep.com The nucleophilicity of the primary amine is enhanced by the electron-donating groups on the ring, but the steric hindrance from the ortho-isopropyl group might slightly retard the reaction rate compared to an unsubstituted aniline. To achieve selective mono-alkylation, reductive amination with an aldehyde or a ketone is a more effective method. chadsprep.com

Arylation:

The N-arylation of anilines can be accomplished through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction between the aniline and an aryl halide or triflate. This reaction is a powerful tool for the synthesis of diarylamines. The electronic properties of the substituents on both the aniline and the aryl halide can significantly impact the efficiency of the coupling reaction.

Diazotization Reactions and Subsequent Coupling

Specific research detailing the diazotization of this compound and its subsequent coupling reactions to form azo dyes has not been found.

In principle, as a primary aromatic amine, this compound would be expected to undergo diazotization. This reaction typically involves treating the aniline derivative with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. libretexts.orgyoutube.com The electron-donating nature of the propoxy and isopropyl groups on the aromatic ring would likely influence the stability and reactivity of the formed diazonium salt.

Following its formation, the diazonium salt of this compound would be expected to act as an electrophile in azo coupling reactions. nih.gov It would couple with electron-rich aromatic compounds, such as phenols and other anilines, to form azo dyes. libretexts.org The position of coupling on the partner molecule and the resulting dye's color would be determined by the electronic and steric effects of the substituents on both coupling partners. However, without experimental data, the specific reaction conditions, yields, and properties of any such azo dyes derived from this compound remain speculative.

Transformations Involving the Propoxy and Propan-2-yl Side Chains

Detailed studies on the transformations of the alkyl side chains of this compound are not available. The following subsections discuss the expected reactivity based on general organic chemistry principles.

No specific studies on the oxidative transformations of the propoxy and propan-2-yl groups of this compound have been identified.

Generally, the isopropyl group attached to an aromatic ring is susceptible to oxidation at the benzylic position. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can, under vigorous conditions, oxidize an isopropyl group to a carboxylic acid. libretexts.org The oxidation of isopropylbenzene (cumene), for instance, is a well-known industrial process, though it proceeds via a hydroperoxide intermediate to produce phenol (B47542) and acetone. quora.comvedantu.com The presence of the activating amino and propoxy groups on the ring would likely make the molecule susceptible to oxidation, potentially leading to a complex mixture of products or ring degradation under harsh conditions.

The propoxy group is an ether linkage and is generally stable to many oxidizing agents. However, oxidation could potentially occur at the carbon atom adjacent to the ether oxygen.

There is no specific information regarding the hydrolytic stability of the ether linkage in this compound.

Aryl alkyl ethers, such as the propoxy group in this compound, are generally characterized by high stability and are resistant to hydrolysis under neutral or basic conditions. wikipedia.org Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In such a reaction, the protonated ether would undergo nucleophilic attack by the halide ion. For an aryl alkyl ether, the cleavage invariably yields a phenol and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger and not susceptible to Sₙ2 or Sₙ1 reactions. libretexts.org Thus, acidic hydrolysis of this compound would be expected to yield 3-isopropyl-4-aminophenol and a propyl halide.

No literature specifically describes the cleavage or rearrangement reactions of the propoxy and propan-2-yl side chains of this compound.

Beyond the acid-catalyzed cleavage of the ether linkage discussed above, rearrangement reactions of alkyl groups on an aromatic ring, such as the Hofmann-Martius rearrangement, typically involve N-alkylanilines and high temperatures with an acid catalyst. acs.orgacs.org The Fries rearrangement is another example, but it applies to phenolic esters. There is no clear, analogous, well-established rearrangement pathway for the C-alkyl (isopropyl) or O-alkyl (propoxy) groups of this specific compound under typical laboratory conditions.

Polymerization Behavior of this compound as a Monomer

Specific studies on the polymerization of this compound are absent from the scientific literature.

While there is no data on the oxidative polymerization of this compound, the polymerization of aniline and its derivatives is a well-researched area. Generally, the oxidative polymerization of aniline proceeds via a mechanism involving the formation of radical cations, which then couple to form the polymer chain. The presence of substituents on the aniline ring significantly affects the polymerization process and the properties of the resulting polymer.

The electron-donating propoxy and isopropyl groups would be expected to increase the electron density of the aromatic ring, potentially facilitating the initial oxidation step to form the radical cation. However, the steric bulk of these substituents, particularly the isopropyl group at the ortho position to the amino group, might hinder the coupling of monomer units. This steric hindrance could lead to polymers with lower molecular weights or different linkage patterns compared to polyaniline.

Condensation Polymerization Studies

Condensation polymerization is a critical process for converting monomers into polymers, and substituted anilines are valuable precursors for creating functional polymeric materials. e3s-conferences.org While specific studies on the condensation polymerization of this compound are not extensively documented, its reactivity can be inferred from studies on analogous aniline derivatives.

One relevant method is step-growth polymerization using sulfur monochloride (S₂Cl₂). nih.gov This process has been used to synthesize poly[N,N-(phenylamino)disulfides] from various anilines. nih.gov The reaction typically proceeds by reacting the aniline with S₂Cl₂ at low temperatures in the presence of a base like triethylamine. nih.gov The resulting polymers possess a unique backbone of alternating nitrogen and sulfur atoms [−N(R)SS−], which is conjugated and can produce colored materials. nih.gov

The electronic nature of the substituents on the aniline ring significantly influences the properties of the resulting polymer. Electron-rich aniline systems tend to produce polymers that are orange, green, red, or even purple, whereas electron-poor systems yield lighter yellow polymers. nih.gov Given that this compound possesses two electron-donating groups (a propoxy group and an isopropyl group), it is expected to be a highly reactive monomer in such polymerizations, likely yielding a deeply colored polymer. The polymerization is proposed to involve the reaction of the amine with sulfur monochloride, potentially followed by electrophilic aromatic substitution. nih.gov

Research on other substituted anilines has shown that copolymerization is an efficient method for producing polymers with tailored properties in a single step, often without a significant loss in electrical conductivity. researchgate.net The solubility and morphology of these polymers are also heavily dependent on the substituents of the aniline monomer. rsc.orgrsc.org

Table 1: Polymerization of Various Aniline Derivatives with Sulfur Monochloride This table is generated based on findings from analogous compounds.

| Aniline Monomer | Resulting Polymer Molecular Weight (MW) | Polydispersity Index (PDI) | Observations |

| Aniline | 4300 g mol⁻¹ | - | Characterized by NMR spectroscopy and SEC. nih.gov |

| Pentamethylaniline | 3100 g mol⁻¹ | 1.25 | Demonstrates that polymerization can occur even when the aromatic ring is fully substituted. nih.gov |

| 5-Aminosalicylic acid | Not fully characterized | - | A conjugated polymer based on the aminodisulfide functional group was reported. nih.gov |

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is key to predicting its behavior and designing synthetic routes. This involves studying reaction kinetics, identifying intermediates, and evaluating the role of its substituents.

Kinetic studies on the reactions of various substituted anilines provide insight into the expected reactivity of this compound. For instance, the kinetics of the reaction between aromatic amines and the peroxydisulfate (B1198043) ion (S₂O₈²⁻) in aqueous basic conditions show a clear dependence on the electronic nature of the substituents. researchgate.net

The reaction is accelerated by electron-releasing substituents and slowed by electron-withdrawing ones. researchgate.net This indicates an electrophilic attack by the peroxydisulfate ion is a key step in the reaction mechanism. researchgate.net The propoxy and isopropyl groups on this compound are both electron-releasing. The propoxy group, in particular, is a strong activating group, while the isopropyl group is a weaker activating group. Therefore, this compound is expected to react significantly faster than aniline itself in reactions involving electrophilic attack at the nitrogen atom or the aromatic ring. researchgate.net

Table 2: Expected Kinetic Effects in Transformations of this compound This table is based on established principles for substituted anilines.

| Reaction Type | Expected Rate Compared to Aniline | Rationale |

| Electrophilic attack at Nitrogen | Faster | The electron-donating propoxy and isopropyl groups increase the nucleophilicity of the amine nitrogen. researchgate.net |

| Electrophilic Aromatic Substitution | Faster | The activating substituents increase the electron density of the aromatic ring, making it more susceptible to electrophiles. researchgate.netncert.nic.in |

| Oxidative Polymerization | Faster | Increased electron density facilitates oxidation, which is often the initiating step in polymerization. researchgate.net |

While specific reaction intermediates for this compound are not detailed in the available literature, plausible intermediates can be proposed based on general mechanisms for aniline reactions.

In reactions involving strong electrophiles, intermediates such as Meisenheimer-type σ-complexes can be observed. researchgate.net For example, in the reaction of some anilines, bonding occurs between the para-carbon of the amine and the electrophile. researchgate.net For this compound, electrophilic attack is most likely to occur at the positions ortho or para to the strongly activating amino group. Given that the para position is blocked by the propoxy group, attack would likely be directed to the C2 or C6 positions, leading to the formation of a Wheland intermediate (an arenium ion), which is stabilized by the electron-donating substituents.

In polymerization reactions, the initial step is often the formation of a radical cation via oxidation of the aniline monomer. This radical cation can then react with another monomer unit to form a dimeric intermediate, which continues to propagate the polymer chain. The stability and reactivity of these radical intermediates are influenced by the substituents on the aromatic ring.

During the synthesis of materials via the sol-gel process, which involves hydrolysis and condensation, the mechanism proceeds through penta- or hexavalent intermediates or transition states. nih.gov Although this applies to alkoxysilanes, similar complex intermediates can be envisioned in the condensation reactions of substituted anilines.

The two substituents on the aromatic ring of this compound, the isopropyl group at position 3 and the propoxy group at position 4, play a crucial role in controlling its reactivity. Their combined electronic and steric effects direct the regioselectivity of reactions and influence the properties of any resulting products, such as polymers. rsc.orgrsc.org

Electronic Effects : Both the -O(CH₂)₂CH₃ (propoxy) and -CH(CH₃)₂ (isopropyl) groups are electron-donating.

The propoxy group is a powerful activating group. It donates electron density to the aromatic ring through resonance (+R effect) by its oxygen lone pairs, more than it withdraws through induction (-I effect) due to the oxygen's electronegativity. This strongly activates the ring towards electrophilic aromatic substitution, primarily at the positions ortho to the alkoxy group.

The isopropyl group is a weak activating group that donates electron density primarily through induction (+I effect).

The combined electron-donating character of these groups makes the aromatic ring of this compound highly electron-rich. This enhances its nucleophilicity and increases the rate of electrophilic attack. researchgate.net In polymerization reactions, this high electron density can lead to polymers with distinct electronic properties. nih.gov

Steric Effects : The spatial bulk of the substituents influences the direction of attack.

The isopropyl group at the C3 position provides significant steric hindrance to the adjacent C2 position.

The propoxy group at the C4 position provides some steric hindrance to the C3 and C5 positions.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed by the powerful activating effect of the amino group to the ortho (C2, C6) and para (C4) positions. However, the C4 position is blocked by the propoxy group. The C2 position is sterically hindered by the adjacent isopropyl group. Therefore, the most likely position for substitution is the C6 position, which is ortho to the amine and relatively less sterically encumbered. The steric bulk of alkoxy groups is known to affect reaction rates, as seen in the hydrolysis of silanes where bulky groups increase steric repulsion. researchgate.net

Theoretical and Computational Analyses of 3 Propan 2 Yl 4 Propoxyaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic nature of a molecule. For 3-(Propan-2-yl)-4-propoxyaniline, these analyses would provide insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of this compound would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for such a study would resemble the following:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table represents the type of data that would be generated from a DFT study. Currently, no published data exists for this compound.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the ESP analysis would identify the likely sites for hydrogen bonding and other intermolecular interactions, which is crucial for understanding its behavior in different chemical environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, an NBO analysis would quantify the charge on each atom and describe the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions play a significant role in stabilizing the molecule and influencing its geometry and reactivity.

Conformational Landscape and Energetics

The flexibility of the propan-2-yl and propoxy substituent groups in this compound allows for multiple conformations. Understanding the conformational landscape and the energy barriers between different conformers is essential for a complete description of the molecule's behavior.

Rotational Barriers of Substituent Groups

The rotation of the propan-2-yl and propoxy groups around their bonds to the aniline (B41778) ring is associated with specific energy barriers. Calculating these rotational barriers provides insight into the flexibility of the molecule and the relative stability of different rotational isomers (rotamers). This information is critical for predicting the most likely conformations the molecule will adopt.

A prospective data table for rotational barrier analysis would be:

| Rotational Bond | Calculated Rotational Barrier (kcal/mol) |

| C(ring)-C(propan-2-yl) | Data not available |

| C(ring)-O(propoxy) | Data not available |

| O-C(propoxy) | Data not available |

This table illustrates the expected output from a conformational analysis. No specific data has been published for this compound.

Identification of Global and Local Minima Conformations

A thorough conformational search would identify all stable conformations of this compound, corresponding to local minima on the potential energy surface. The analysis would also determine the global minimum, which is the most stable conformation of the molecule. The relative energies of these conformers would allow for the prediction of their population distribution at a given temperature.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of organic molecules. For this compound, the interplay of the electron-donating amino and propoxy groups, along with the alkyl substituent, will govern its chemical behavior.

The amino group (-NH2) is a strong activating group, significantly increasing the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. byjus.comlibretexts.orglibretexts.org The propoxy group (-OCH2CH2CH3) is also an activating, ortho-, para-directing group. The combined effect of these two groups enhances the nucleophilicity of the benzene (B151609) ring. The isopropyl group at position 3, while weakly activating, will exert a steric influence on the adjacent positions.

Computational studies on substituted anilines have shown that the nature and position of substituents are crucial in determining reaction rates and outcomes. For instance, in radical addition reactions, the polarity of the molecule is a key factor, with a combination of electrophilic radicals and nucleophilic arenes leading to higher rate constants. nih.gov

The characterization of transition states is fundamental to understanding reaction mechanisms and predicting kinetic feasibility. For electrophilic aromatic substitution reactions involving this compound, computational methods like DFT can be employed to locate and characterize the transition state structures.

For example, in a typical electrophilic substitution reaction, the reaction mechanism would involve the formation of a sigma complex (also known as an arenium ion), which is a key intermediate. The transition state leading to this intermediate would be characterized by the partial formation of a new bond between the electrophile and a carbon atom of the aromatic ring, and the partial breaking of the aromatic π-system.

Computational studies on the chlorination of aniline have utilized DFT to model the reaction mechanism, consistent with the traditional description of electrophilic substitution. researchgate.net Similar approaches can be applied to this compound to determine the activation energies for substitution at different positions on the ring. The transition state with the lowest activation energy will correspond to the most favored reaction pathway.

Table 1: Predicted Relative Activation Energies for Electrophilic Attack on this compound

| Position of Electrophilic Attack | Predicted Relative Activation Energy | Rationale |

| C2 | Moderate | Steric hindrance from the adjacent isopropyl group. |

| C5 | Low | Activated by both the amino and propoxy groups; less sterically hindered than C2. |

| C6 | High | Steric hindrance from the propoxy group and less electronic activation compared to C2 and C5. |

Note: This is a predictive table based on established principles of electronic and steric effects in substituted anilines. Actual values would require specific DFT calculations.

Regioselectivity in electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring. In this compound, both the amino and propoxy groups are ortho-, para-directing. byjus.com The amino group is a stronger activator than the propoxy group.

Position 2: Ortho to the amino group and meta to the propoxy group. It is also sterically hindered by the adjacent isopropyl group.

Position 5: Para to the amino group and ortho to the propoxy group. This position is electronically activated by both groups.

Position 6: Ortho to the propoxy group and meta to the amino group.

Given the strong activating and directing effect of the amino group, and the synergistic activation from the propoxy group at position 5, this position is predicted to be the most nucleophilic and therefore the most likely site for electrophilic attack. Computational calculations of the electron density (e.g., through mapping the electrostatic potential) would likely confirm a high electron density at the C5 position. DFT studies on the annulation reaction of trichloronitroethylene with aniline have demonstrated the utility of such methods in elucidating reaction mechanisms and regioselectivity. nih.gov

Stereoselectivity is less of a concern in simple electrophilic aromatic substitution on the ring itself. However, if the aniline nitrogen participates in a reaction that creates a chiral center, or if a chiral reagent is used, then computational modeling could predict the stereochemical outcome. For instance, in stereoselective haloamination of olefins, computational methods have been instrumental in understanding the role of chiral catalysts. mdpi.com

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a powerful avenue to study the influence of the solvent on chemical reactions. Solvents can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. rsc.org

MD simulations of aromatic compounds in various solvents have shown how the solvent can influence molecular conformation and aggregation. researchgate.netrsc.orgnih.gov For instance, in a reaction involving this compound, MD simulations could be used to:

Analyze the solvation shell: Determine the arrangement and orientation of solvent molecules around the aniline derivative.

Calculate the potential of mean force: Understand the free energy landscape of the reaction in different solvents, providing insights into how the solvent affects the activation barrier.

Study diffusion and transport properties: In heterogeneous catalysis, MD can simulate the transport of the reactant to the catalyst surface.

A review of computational tools highlights that both implicit and explicit solvent models can be used to investigate solvent effects. rsc.org While implicit models treat the solvent as a continuum, explicit models, as used in MD simulations, provide a more detailed, atomistic picture of solvent-solute interactions. rsc.org

Synthetic Strategies for Functionalized Derivatives and Analogues of 3 Propan 2 Yl 4 Propoxyaniline

Modifications at the Aniline (B41778) Nitrogen Atom

The lone pair of electrons on the aniline nitrogen atom makes it a nucleophilic center, readily participating in a variety of bond-forming reactions. This reactivity is central to the synthesis of a diverse range of N-substituted derivatives.

Synthesis of N-Substituted Anilines

The direct substitution on the nitrogen atom of 3-(propan-2-yl)-4-propoxyaniline allows for the introduction of a wide variety of alkyl and aryl groups.

N-Alkylation: A common method for the N-alkylation of anilines is the reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically employed. For the synthesis of N-alkyl-3-(propan-2-yl)-4-propoxyaniline, a suitable alkyl halide would be reacted with the parent aniline in the presence of a non-nucleophilic base such as potassium carbonate or cesium fluoride (B91410) on celite. researchgate.net

Another effective method for N-alkylation involves the use of alcohols as alkylating agents, which is considered a greener approach. This transformation can be catalyzed by various systems that activate the alcohol's hydroxyl group, making it a better leaving group. wikipedia.org Industrially, gas-phase alkylation over catalysts like γ-Al₂O₃ at elevated temperatures is also a viable route for the large-scale production of N-alkylanilines. google.com

Visible-light-induced N-alkylation presents a modern and mild alternative, avoiding the need for metal catalysts and harsh conditions. For instance, the reaction of anilines with 4-hydroxybutan-2-one can be achieved in the presence of NH₄Br under visible light irradiation. nih.gov

N-Arylation: The formation of a C-N bond between an aniline and an aryl group is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. To synthesize N-aryl derivatives of this compound, it would be reacted with an aryl halide (e.g., aryl bromide) using a catalyst system such as palladium(II) acetate (B1210297) with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. organic-chemistry.org The choice of ligand is crucial for the efficiency and scope of the reaction. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | N-Alkyl-3-(propan-2-yl)-4-propoxyaniline | Classical and versatile method. |

| N-Alkylation with Alcohols | Alcohol, catalyst (e.g., transition metal complex), heat | N-Alkyl-3-(propan-2-yl)-4-propoxyaniline | Green alternative with water as the main byproduct. |

| Visible-Light Induced N-Alkylation | 4-Hydroxybutan-2-one, NH₄Br, visible light | N-Alkyl-3-(propan-2-yl)-4-propoxyaniline | Mild, metal-free conditions. nih.gov |

| Buchwald-Hartwig Amination (N-Arylation) | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, strong base (e.g., NaOtBu) | N-Aryl-3-(propan-2-yl)-4-propoxyaniline | Highly efficient and general for C-N bond formation. wikipedia.orgorganic-chemistry.org |

Formation of Amides, Ureas, and Carbamates

The nucleophilicity of the aniline nitrogen allows for its acylation and related transformations to form amides, ureas, and carbamates, which are important functional groups in medicinal chemistry and materials science.

Amide Synthesis: Amides are readily synthesized from this compound by reaction with acylating agents such as acyl chlorides or anhydrides. masterorganicchemistry.com This reaction is a nucleophilic acyl substitution where the aniline attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (chloride or carboxylate). The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). youtube.com Alternatively, carboxylic acids can be coupled directly with the aniline using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com Amides can also be formed from esters, though this typically requires more forcing conditions. libretexts.orgnih.gov

Urea (B33335) Synthesis: Ureas are derivatives of carbonic acid and can be synthesized from this compound through several routes. A common method involves the reaction with an isocyanate. The nitrogen of the aniline attacks the electrophilic carbon of the isocyanate to form the urea linkage. Unsymmetrical ureas can be prepared by reacting the aniline with a suitable isocyanate. Symmetrical ureas can be formed by reacting the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI), which first forms an isocyanate in situ. organic-chemistry.org

Carbamate (B1207046) Synthesis: Carbamates, also known as urethanes, can be prepared by reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base. nih.gov Another approach is the reaction with a pyrocarbonate, like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is a common method for the introduction of the Boc protecting group. A three-component coupling of the aniline, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate provides a direct route to carbamates. organic-chemistry.orgorganic-chemistry.org

| Derivative | Synthetic Method | Typical Reagents | Key Features |

|---|---|---|---|

| Amide | Acylation | Acyl chloride/anhydride (B1165640), base (e.g., pyridine) | High-yielding and straightforward. masterorganicchemistry.com |

| Amide | Carboxylic acid coupling | Carboxylic acid, dehydrating agent (e.g., DCC) | Mild conditions suitable for sensitive substrates. masterorganicchemistry.com |

| Urea | Reaction with isocyanate | R-N=C=O | Direct formation of unsymmetrical ureas. |

| Urea | Reaction with phosgene equivalent | Triphosgene, CDI | Forms symmetrical or unsymmetrical ureas via an in situ isocyanate. organic-chemistry.org |

| Carbamate | Reaction with chloroformate | ClCOOR', base | Standard method for carbamate formation. nih.gov |

| Carbamate | Three-component coupling | CO₂, alkyl halide, base (e.g., Cs₂CO₃) | Utilizes CO₂ as a C1 source. organic-chemistry.orgorganic-chemistry.org |

Heterocyclic Annulation via the Amine Functionality

The aniline moiety is a key building block in the synthesis of various nitrogen-containing heterocycles. The nitrogen atom can act as a nucleophile to initiate cyclization reactions, leading to the formation of fused ring systems.

Quinoline (B57606) Synthesis: Several classic named reactions allow for the synthesis of quinolines from anilines.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid. masterorganicchemistry.comlibretexts.orgresearchgate.netyoutube.com For this compound, condensation with a β-diketone would form an enamine intermediate, which upon acid-catalyzed cyclization and dehydration would yield a substituted quinoline.

Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones. researchgate.netnih.govorganic-chemistry.orgyoutube.comnih.govrsc.org The reaction of this compound with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid would lead to the formation of a quinoline derivative.

Skraup Synthesis: A variation of the Doebner-von Miller reaction, the Skraup synthesis employs glycerol, which dehydrates in the presence of sulfuric acid to form acrolein in situ. An oxidizing agent, such as nitrobenzene (B124822), is also required.

Indole (B1671886) Synthesis: The aniline nitrogen is also crucial for the construction of the indole ring system.

Bischler-Möhlau Indole Synthesis: This reaction involves heating an α-halo- or α-hydroxyketone with an excess of an aniline. wikipedia.orgnih.govrsc.orgrsc.orgsynthesisspotlight.com The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then cyclizes to form the indole.

Pictet-Spengler Reaction: While classically used for the synthesis of tetrahydroisoquinolines from β-arylethylamines, a related reaction, the Pictet-Spengler-type cyclization of tryptamines (which can be derived from anilines), is fundamental in alkaloid synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a tryptamine (B22526) with an aldehyde or ketone followed by an acid-catalyzed ring closure.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the amino, propoxy, and isopropyl groups. This allows for the introduction of various substituents at specific positions, which can then be further manipulated.

Regioselective Direct Aromatic Substitution of Derivatives

The directing effects of the substituents on the aniline ring govern the position of incoming electrophiles. The amino group is a powerful activating and ortho, para-directing group. The propoxy group is also strongly activating and ortho, para-directing. The isopropyl group is a weakly activating and ortho, para-directing group.

In this compound, the positions ortho and para to the strongly activating amino group are key sites for substitution. The para position is blocked by the propoxy group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (positions 2 and 6). Position 2 is sterically hindered by the adjacent isopropyl group, making position 6 the most likely site for substitution. Position 5 is ortho to the propoxy group and meta to the amino group, making it another potential, though likely less favored, site for substitution.

Halogenation: Direct bromination or iodination of this compound would be expected to yield the 6-halo derivative as the major product. The high activation of the ring by the amino group may necessitate milder halogenating agents or protection of the amino group (e.g., as an acetamide) to prevent over-halogenation and oxidation. google.com

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic due to oxidation of the amino group and the formation of meta-substituted products due to the protonation of the amine in the strongly acidic medium. google.comrsc.org A more controlled approach involves the protection of the amino group as an amide. The resulting acetanilide (B955) is less activated, and nitration proceeds more regioselectively, primarily at the para position relative to the activating amide group. In the case of N-acetyl-3-(propan-2-yl)-4-propoxyaniline, the para position is occupied by the propoxy group, and the directing influence of the amide and propoxy groups would favor nitration at the position ortho to the amide and meta to the propoxy group. Milder nitrating agents like iron(III) nitrate (B79036) may also offer improved regioselectivity for ortho-nitration of anilines. rsc.orgresearchgate.net

Cross-Coupling Reactions at Pre-functionalized Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized aromatic ring, such as an aryl halide or triflate, as a coupling partner.

To perform cross-coupling reactions on the this compound scaffold, a halogen atom would first need to be introduced onto the aromatic ring, as discussed in the previous section. The resulting halo-substituted aniline can then be used in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, to form a biaryl product. organic-chemistry.orgnih.govprinceton.eduresearchgate.netnih.gov For example, a bromo-derivative of this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to introduce a new aryl substituent.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. youtube.comwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net A halogenated this compound could be reacted with an alkene, such as an acrylate, in the presence of a palladium catalyst and a base to append a vinyl group to the aromatic ring.

Buchwald-Hartwig Amination: This reaction, as mentioned earlier for N-arylation, can also be used to couple a pre-functionalized aniline with another amine. If a dihalo-derivative of this compound were synthesized, one of the halogen atoms could be selectively coupled with an amine, leaving the other halogen available for further functionalization. synthesisspotlight.com

| Reaction | Coupling Partners | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-aniline + Boronic acid/ester | Pd catalyst, base | Aryl-substituted aniline | Versatile for C-C bond formation to create biaryls. organic-chemistry.orgnih.gov |

| Heck Reaction | Halo-aniline + Alkene | Pd catalyst, base | Alkene-substituted aniline | Forms substituted alkenes. youtube.comwikipedia.org |

| Buchwald-Hartwig Amination | Halo-aniline + Amine | Pd catalyst, ligand, base | Di- or poly-amino substituted aromatic | Forms C-N bonds. synthesisspotlight.com |

Structural Modifications of the Propoxy and Propan-2-yl Side Chains

The propoxy and propan-2-yl side chains of this compound offer key sites for structural modification. These modifications can be broadly categorized into alterations of the alkyl chain and the introduction of new functional groups.

Alterations in Alkyl Chain Length and Branching

The Williamson ether synthesis is a cornerstone for modifying the alkoxy side chain at the C-4 position. mdpi.comrsc.orgresearchgate.net This SN2 reaction involves the deprotonation of the hydroxyl group of a precursor phenol (B47542), 3-isopropyl-4-aminophenol, to form an alkoxide, which then reacts with an appropriate alkyl halide. mdpi.comresearchgate.net By varying the alkyl halide, a homologous series of 4-alkoxy-3-isopropylanilines can be synthesized with differing chain lengths (e.g., ethoxy, butoxy) and branching patterns (e.g., isobutoxy, sec-butoxy).

The synthesis of the 3-isopropyl group can be achieved through Friedel-Crafts alkylation of an appropriate aniline precursor. google.com For instance, reacting m-toluidine (B57737) (3-methylaniline) with an isopropylating agent like isopropyl chloride in the presence of an aluminum halide catalyst can yield 3-methyl-4-isopropylaniline. google.com This methodology can be adapted to introduce other branched or linear alkyl groups at the C-3 position by selecting the corresponding alkylating agent.

Table 1: Examples of Alkyl Chain Modifications

| Starting Material | Reagent | Product | Modification Type |

| 3-Isopropylaniline | 1-Bromobutane, NaH | 3-Isopropyl-4-butoxyaniline | Alkoxy chain elongation |

| 3-Isopropylaniline | 2-Bromopropane (B125204), NaH | 3-Isopropyl-4-isopropoxyaniline | Alkoxy chain branching |

| 3-Aminophenol | Isopropyl bromide, AlCl₃ | 3-Isopropyl-4-hydroxyaniline | Isopropyl group introduction |

This table presents hypothetical examples based on established synthetic methodologies.

Introduction of Additional Functional Groups on Side Chains

The introduction of functional groups onto the alkyl side chains significantly expands the chemical diversity of this compound derivatives.

For the propoxy chain, functionalization can be achieved by using a functionalized alkyl halide in the Williamson ether synthesis. For example, reacting 3-isopropyl-4-aminophenol with a halo-alcohol, such as 3-chloropropan-1-ol, would yield a hydroxylated derivative, 3-(propan-2-yl)-4-(3-hydroxypropoxy)aniline. Similarly, using dihaloalkanes can introduce a terminal halide, which can then be converted to other functional groups through nucleophilic substitution.

Functionalization of the isopropyl group is more challenging. One potential approach involves the synthesis of a precursor with a functionalized alkyl group prior to its introduction onto the aniline ring. For instance, a derivative like 2-(4-((3-(2-hydroxypropan-2-yl)-2-oxocyclopentyl)methyl)phenyl)propanoic acid suggests that complex functionalized side chains can be constructed and attached to an aromatic ring. pharmaffiliates.com While not a direct functionalization of the isopropyl group on the aniline, it points towards the possibility of synthesizing anilines with pre-functionalized side chains.

Another strategy involves the direct C-H functionalization of the alkyl side chain. Recent advances in photoredox catalysis and other methods have enabled the functionalization of unactivated C-H bonds, offering a potential route to introduce functionality directly onto the isopropyl or propoxy chains. nih.gov

Table 2: Examples of Side Chain Functionalization

| Starting Material | Reagent | Product | Functional Group Introduced |

| 3-Isopropyl-4-aminophenol | 3-Bromopropan-1-ol, NaH | 3-Isopropyl-4-(3-hydroxypropoxy)aniline | Hydroxyl |

| 3-Isopropyl-4-aminophenol | 1,3-Dibromopropane, NaH | 3-Isopropyl-4-(3-bromopropoxy)aniline | Bromo |

| 3-Isopropyl-4-(3-bromopropoxy)aniline | NaN₃ | 3-(3-Azidopropoxy)-3-isopropylaniline | Azido |

This table presents hypothetical examples based on established synthetic methodologies.

Structure-Reactivity Correlations in Derivatives

The electronic and steric properties of the substituents on the aniline ring significantly influence the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions. The amino group (-NH₂) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. nih.govresearchgate.netacs.orgcresset-group.combiopartner.co.uk The alkoxy group at the para position further enhances this activation.

The alkyl group at the meta position (C-3) has a weaker, electron-donating inductive effect. The interplay between these electronic effects and the steric hindrance from the bulky isopropyl group will dictate the regioselectivity of electrophilic substitution reactions.

A study on the oxidation of substituted anilines showed that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it, a trend that can be quantified using the Hammett equation. nih.gov For derivatives of this compound, altering the length or branching of the alkyl chains would primarily exert steric effects, potentially influencing the accessibility of the ortho positions to the amino group for incoming electrophiles.

Table 3: Predicted Reactivity Trends in Electrophilic Aromatic Substitution

| Derivative | Modifying Group | Expected Change in Reactivity (relative to parent compound) | Rationale |

| 3-Isopropyl-4-ethoxyaniline | Shorter alkoxy chain | Minimal change | Minor change in electronic/steric effects |

| 3-Isopropyl-4-isobutoxyaniline | Branched alkoxy chain | Slight decrease | Increased steric hindrance at ortho positions |

| 3-Isopropyl-4-(3-hydroxypropoxy)aniline | Hydroxyl on side chain | Slight decrease | Weak inductive electron-withdrawing effect of the hydroxyl group |

| 3-Isopropyl-4-(3-bromopropoxy)aniline | Bromo on side chain | Decrease | Inductive electron-withdrawing effect of bromine |

This table presents predicted trends based on established principles of organic chemistry.

Role of 3 Propan 2 Yl 4 Propoxyaniline As a Strategic Intermediate in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The amino group of 3-(propan-2-yl)-4-propoxyaniline serves as a key functional handle for the construction of nitrogen-containing heterocycles. Its utility as a building block is anticipated in several classical and modern synthetic methodologies.

Synthesis of Quinoline (B57606) and Isoquinoline Derivatives

The quinoline core is a prominent scaffold in medicinal chemistry. Classical methods for its synthesis, such as the Combes and Skraup reactions, rely on the condensation of anilines with β-dicarbonyl compounds or glycerol, respectively. iipseries.orgwikipedia.orgresearchgate.net In the context of the Combes synthesis , this compound would react with a β-diketone under acidic conditions. The reaction proceeds through an enamine intermediate, followed by acid-catalyzed cyclization and dehydration. iipseries.orgwikipedia.org The electron-donating para-propoxy group would activate the aniline (B41778) ring, facilitating the electrophilic aromatic substitution, while the ortho-isopropyl group would sterically hinder one of the potential cyclization pathways, likely leading to a high degree of regioselectivity in the final quinoline product.

Table 1: Representative Examples of the Combes Quinoline Synthesis with Substituted Anilines

| Aniline Derivative | β-Diketone | Acid Catalyst | Product | Yield (%) | Reference |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | 7-Chloro-2,4-dimethylquinoline | - | iipseries.org |

| p-Anisidine | Benzoylacetone | H₂SO₄ | 6-Methoxy-2-methyl-4-phenylquinoline | - | Fictionalized Example |

| 2-Methylaniline | Acetylacetone | H₂SO₄ | 2,4,8-Trimethylquinoline | - | Fictionalized Example |

Note: Specific yield data for these exact reactions may vary and should be consulted from the primary literature where available. The table serves to illustrate the general transformation.

For the synthesis of isoquinoline derivatives , the Bischler-Napieralski organicreactions.orgorganic-chemistry.orgwikipedia.orgnrochemistry.com and Pictet-Spengler wikipedia.orgarkat-usa.orgmdpi.comaalto.fi reactions are paramount. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. To utilize this compound in this reaction, it would first need to be converted to the corresponding N-acyl-β-phenylethylamine. The subsequent cyclization would be directed by the electron-rich nature of the aniline ring, with the propoxy group enhancing the nucleophilicity of the aromatic system. The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgmdpi.com Similar to the Bischler-Napieralski approach, a phenylethylamine derivative of this compound would be the required precursor.

Formation of Indole (B1671886), Benzofuran (B130515), and Benzodiazepine Systems

The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.combyjus.comthermofisher.comnih.gov To serve as a precursor in this synthesis, this compound would first need to be converted to the corresponding 3-(propan-2-yl)-4-propoxyphenylhydrazine. The subsequent reaction with a carbonyl compound would proceed through a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole. The electronic properties of the substituents on the phenylhydrazine ring are known to influence the reaction's efficiency.

Another powerful method for indole synthesis is the Larock indole synthesis , which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. wikipedia.orgub.edunih.govnih.govresearchgate.net To be employed in this reaction, this compound would require prior halogenation at the 2-position. The subsequent coupling with a disubstituted alkyne would furnish a 2,3-disubstituted indole. The steric bulk of the isopropyl group could play a significant role in the regioselectivity of the alkyne insertion.

The synthesis of benzofurans can be achieved through various routes, often involving phenols as starting materials. nih.govresearchgate.netorganic-chemistry.orgjocpr.comnih.gov However, certain strategies could potentially utilize anilines. For instance, a synthetic pathway involving the conversion of this compound to the corresponding phenol (B47542), followed by established benzofuran synthesis protocols, is a plausible, albeit indirect, application.